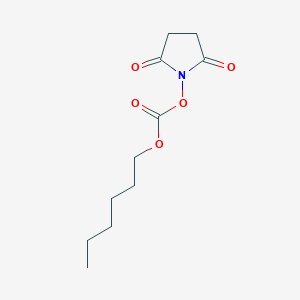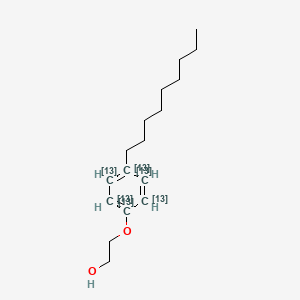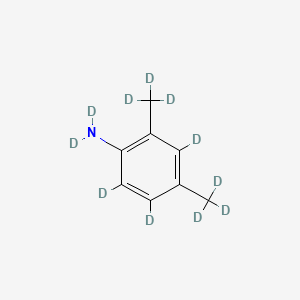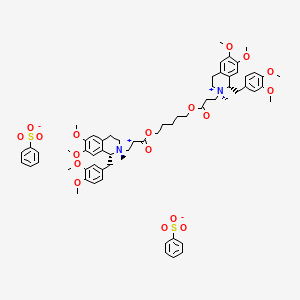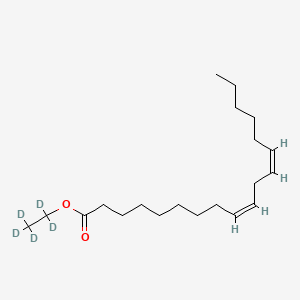
Ethyl Linoleate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, a long-chain fatty acid ethyl ester. It is synthesized by replacing hydrogen atoms in ethyl linoleate with deuterium, making it a stable isotope-labeled compound. This compound is widely used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography .
Industrial Production Methods
Industrial production of this compound involves the large-scale esterification of deuterated linoleic acid with ethanol. The process includes the use of continuous reactors and advanced purification techniques such as molecular distillation and urea complexation to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid esters.
Isomerization: It can undergo double bond isomerization to form conjugated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Isomerization: Catalysts such as ruthenium on magnesium-aluminum layered double hydroxides are used for isomerization reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Isomerization: Conjugated linoleic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl Linoleate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in cellular metabolism and lipid biochemistry.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of high-quality lubricants and as a drying agent in alkyd paints.
Wirkmechanismus
Ethyl Linoleate-d5 exerts its effects through the incorporation into lipid membranes, where it resists non-enzymatic lipid peroxidation due to the kinetic isotope effect. This mechanism protects mitochondrial, neuronal, and other lipid membranes from oxidative damage, thereby reducing the levels of lipid peroxidation-derived toxic products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Linoleate: The non-deuterated form of Ethyl Linoleate-d5.
Ethyl Oleate: Another long-chain fatty acid ethyl ester with similar properties.
Ethyl Palmitate: A saturated fatty acid ethyl ester with different chemical properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability against oxidation and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where stability and traceability are crucial .
Eigenschaften
Molekularformel |
C20H36O2 |
|---|---|
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |
InChI-Schlüssel |
FMMOOAYVCKXGMF-ZISYHAQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


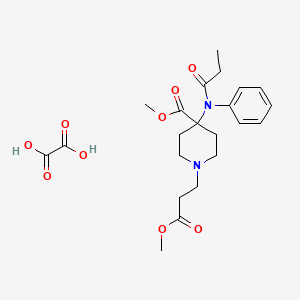
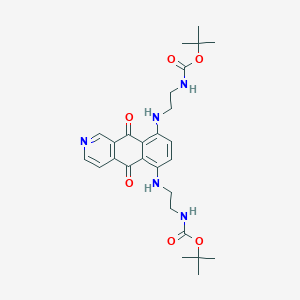
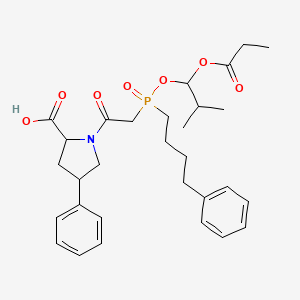
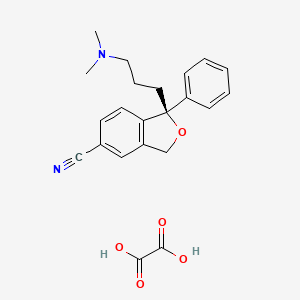
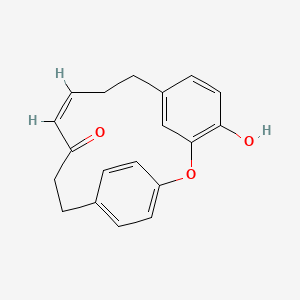
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
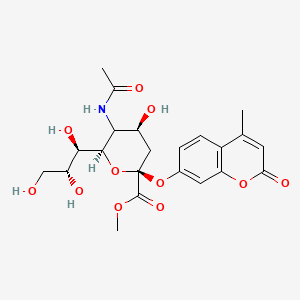
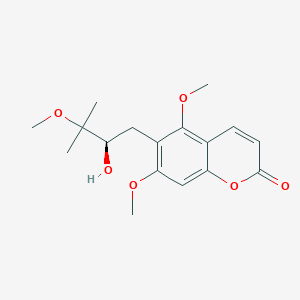
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
